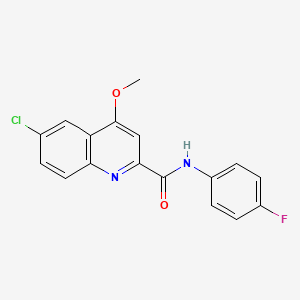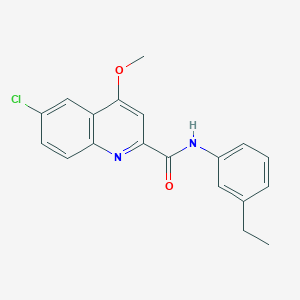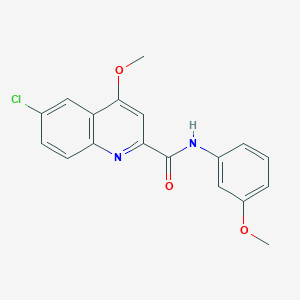
6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide” is a derivative of quinoline . Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . It is a pungent, hygroscopic, colorless oily liquid with a molecular weight of 129.16 g/mol .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied. For instance, antimicrobial pyrazole-tethered quinolines were prepared through an intermediate, (E)-1-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one . This intermediate was treated with hydrazine to yield corresponding novel quinoline-appended pyrazoles .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . The compound “this compound” is a quinoline derivative, which means it shares this basic structure but with additional functional groups.Chemical Reactions Analysis
Quinoline derivatives have been involved in various chemical reactions. For example, one study reported the preparation of antimicrobial pyrazole-tethered quinolines through an intermediate . Initially, the compound was treated with hydrazine to yield corresponding novel quinoline-appended pyrazoles .作用机制
Target of Action
Quinoline compounds have been known to interact with various targets, including the mycobacterial membrane protein large 3 (mmpl3), which is responsible for the translocation of mycolic acids across the plasma membrane .
Mode of Action
tb .
Biochemical Pathways
For instance, MmpL3 inhibitors can disrupt the biosynthesis and incorporation of mycolic acids on the mycobacterial cell wall .
Pharmacokinetics
The lipophilicity of anti-tb derivatives has been proposed to have a positive correlation with their anti-tb activity .
Result of Action
Inactivation of mmpl3 prohibits a pivotal step in the mycolic acids biosynthesis machinery, collapsing the permeability barrier .
Action Environment
The stability of boronic esters, which are often used in the synthesis of quinoline compounds, can pose challenges, especially considering the removal of the boron moiety at the end of a sequence .
实验室实验的优点和局限性
The use of 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide in laboratory experiments has several advantages. Firstly, it is relatively inexpensive and readily available. Secondly, it is easy to synthesize and is stable in aqueous solution. Thirdly, it has a wide range of biochemical and physiological effects, making it an ideal candidate for a variety of research applications. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in organic solvents, which may limit its use in certain experiments. In addition, its exact mechanism of action is still not fully understood, which may limit its potential therapeutic applications.
未来方向
The potential future directions for 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide research include further investigation into its mechanism of action, as well as its potential therapeutic applications. In addition, further research is needed to determine its efficacy and safety in humans. Furthermore, this compound may have potential applications in the treatment of various neurological disorders, metabolic disorders, and other diseases. Finally, further research is needed to determine the optimal dose and administration of this compound for various research applications.
合成方法
The synthesis method of 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide involves the reaction of 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxylic acid with an appropriate amine. The reaction is typically carried out in aqueous solution at temperatures between 0 and 100°C. The reaction is typically complete within 1-2 hours and yields the desired product in high yield.
科学研究应用
6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide has been studied extensively for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, antiviral, and anti-cancer properties. It has also been studied as a potential therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. In addition, this compound has been studied for its potential use in the treatment of various metabolic disorders, such as diabetes and obesity.
属性
IUPAC Name |
6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-13-5-3-4-12(9-13)20-18(22)16-10-17(24-2)14-8-11(19)6-7-15(14)21-16/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZVGWMIUUMKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

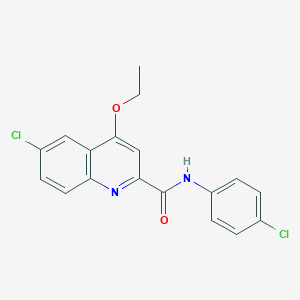
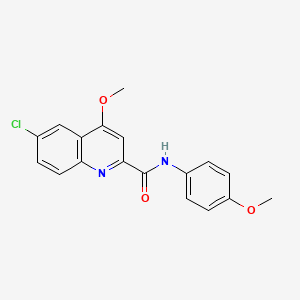
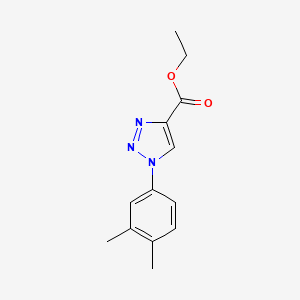

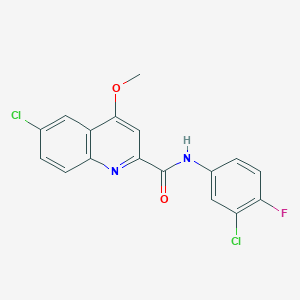

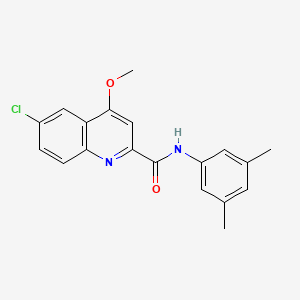
![N-(5-chloro-2-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515743.png)
![N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515749.png)
![N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515752.png)
![N-[(3,4-diethoxyphenyl)methyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6515764.png)
![N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515767.png)
